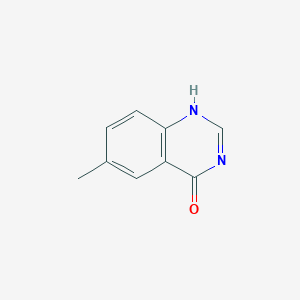
6-methyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and a carbonyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazolinone core . Another approach involves the use of ortho-nitrobenzylamine, which undergoes reduction and cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization process .
化学反応の分析
Types of Reactions: 6-Methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
- Quinazoline N-oxides from oxidation.
- Hydroxyquinazolines from reduction.
- Halogenated quinazolines from substitution reactions .
科学的研究の応用
6-Methyl-1H-quinazolin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
類似化合物との比較
Quinazolin-4-one: Lacks the methyl group at the 6th position, resulting in different biological activities.
2-Methylquinazolin-4-one: Has a methyl group at the 2nd position instead of the 6th, leading to variations in reactivity and potency.
4-Hydroxyquinazoline: Contains a hydroxyl group at the 4th position instead of a carbonyl group, affecting its chemical behavior and applications.
Uniqueness: 6-Methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its methyl group at the 6th position enhances its lipophilicity, allowing better penetration through biological membranes and making it a valuable scaffold in drug design .
特性
IUPAC Name |
6-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDXPIFJIVICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
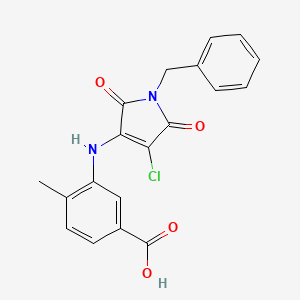
![3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7750545.png)
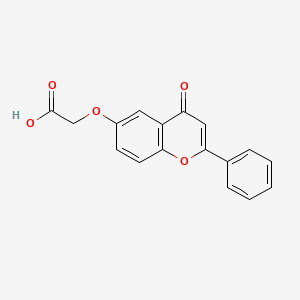
![2-[2-(4-Methylphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B7750561.png)
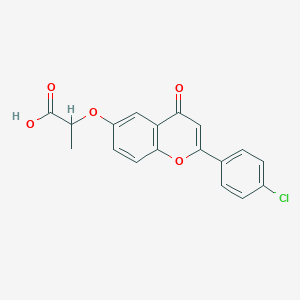
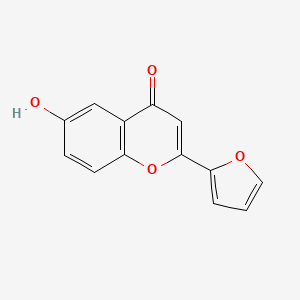
![2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}aceticacid](/img/structure/B7750581.png)
![2-[2-(4-Methylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7750583.png)
![2-[2-(4-Chlorophenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7750590.png)
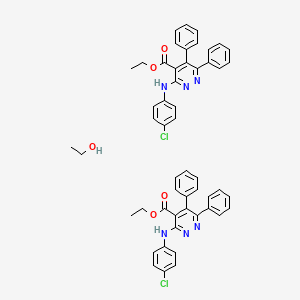
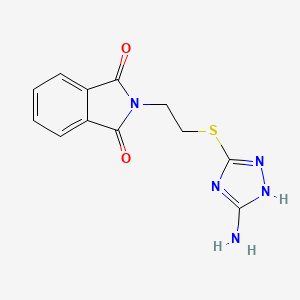
![(2E)-2-(4-chlorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)chromen-4-ylidene]acetonitrile](/img/structure/B7750618.png)
![4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7750632.png)
![4-[(2-Ethoxyphenyl)amino]-2-methylquinoline-6-carboxylic acid](/img/structure/B7750633.png)
